Esmolol Acid (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

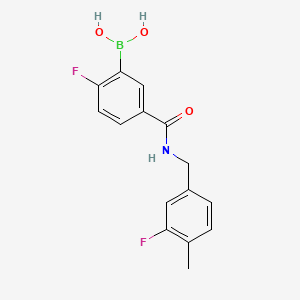

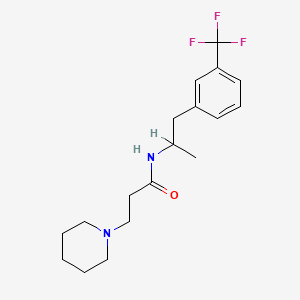

Esmolol Acid (hydrochloride) is a cardioselective beta-1 adrenergic receptor blocker. It is commonly used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . Esmolol Acid (hydrochloride) is known for its rapid onset and short duration of action, making it suitable for acute medical situations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid (hydrochloride) involves several steps. One method includes the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate . Another method involves the use of potassium dihydrogen phosphate in water, followed by the addition of acetonitrile, methanol, and buffer to prepare the final product .

Industrial Production Methods: Industrial production of Esmolol Acid (hydrochloride) typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of readily available raw materials and simple reaction conditions makes it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Esmolol Acid (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester linkage is a key reaction, primarily catalyzed by esterases in the cytosol of red blood cells .

Common Reagents and Conditions: Common reagents used in the reactions involving Esmolol Acid (hydrochloride) include palladium catalysts, phosphine ligands, and palladium-carbon catalysts . The reactions are typically carried out under mild conditions to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions of Esmolol Acid (hydrochloride) include its free acid form and methanol . These products result from the hydrolysis of the ester linkage.

Aplicaciones Científicas De Investigación

Esmolol Acid (hydrochloride) has a wide range of scientific research applications. In medicine, it is used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter . It is also used in the treatment of perioperative tachycardia and hypertension . In biology, Esmolol Acid (hydrochloride) is used to study the effects of beta-adrenergic blockers on heart rate and blood pressure . Additionally, it has applications in the treatment of diabetic foot ulcers, where it has been shown to improve wound healing by inhibiting aldose reductase and facilitating the migration of fibroblasts .

Mecanismo De Acción

Esmolol Acid (hydrochloride) exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions . The compound prevents the action of two naturally occurring substances, epinephrine and norepinephrine, by competing for receptor binding sites . The rapid metabolism of Esmolol Acid (hydrochloride) by esterases in red blood cells results in its short duration of action .

Comparación Con Compuestos Similares

Esmolol Acid (hydrochloride) is often compared with other beta-1 adrenergic blockers such as landiolol and metoprolol. Landiolol, like Esmolol Acid (hydrochloride), has a rapid onset and short duration of action but is known to induce a faster and more pronounced heart rate reduction . Metoprolol, on the other hand, has a longer duration of action and is used for chronic conditions . The unique feature of Esmolol Acid (hydrochloride) is its rapid metabolism and short duration of action, making it ideal for acute medical situations .

List of Similar Compounds:- Landiolol

- Metoprolol

- Atenolol

- Propranolol

Propiedades

Número CAS |

83356-60-9 |

|---|---|

Fórmula molecular |

C15H24ClNO4 |

Peso molecular |

317.81 g/mol |

Nombre IUPAC |

3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H |

Clave InChI |

KIRQRJMXRCCUNZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)

![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)

![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)